
Benzyl 3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a benzyl group, a pyrrolidine ring, and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with pyrrolidine to form benzyl pyrrolidine-1-carboxylate. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate can be converted to its corresponding carboxylic acid derivative.
Reduction: The reduction process can yield the corresponding amine derivative.
Substitution: Substitution reactions can produce various alkylated derivatives depending on the alkyl halide used.
科学研究应用
Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Benzyl3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
- Benzyl3-(piperidine-1-carbonyl)piperazine-1-carboxylate
- Benzyl3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate
Uniqueness
Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate is unique due to the presence of both pyrrolidine and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications.
属性
分子式 |
C17H23N3O3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
benzyl 3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O3/c21-16(19-9-4-5-10-19)15-12-20(11-8-18-15)17(22)23-13-14-6-2-1-3-7-14/h1-3,6-7,15,18H,4-5,8-13H2 |
InChI 键 |
LSEIWRBWDGJYBP-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C2CN(CCN2)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


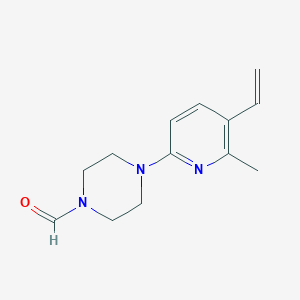
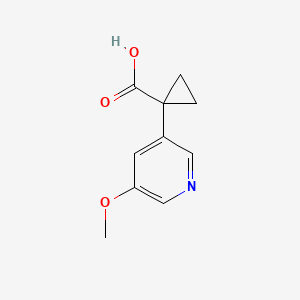

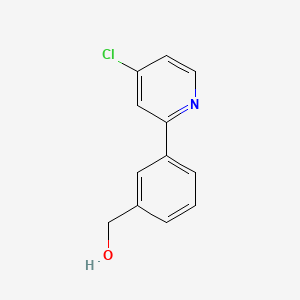
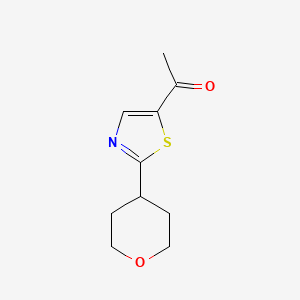
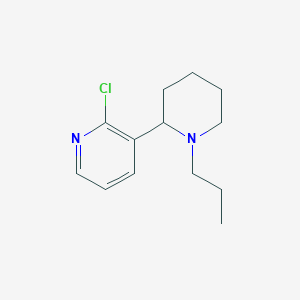
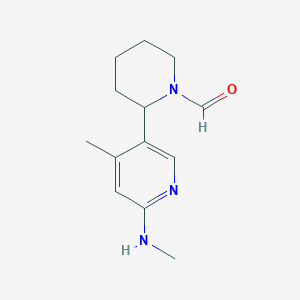
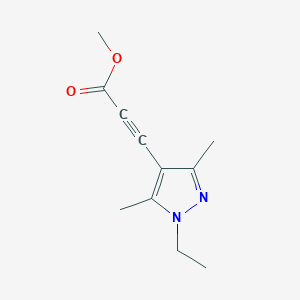
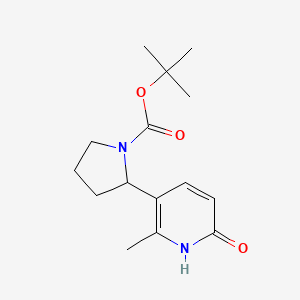
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11805549.png)

![4-(difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11805560.png)
![4-(4'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B11805562.png)

